tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a synthetic organic compound classified under the piperidine family. It possesses a unique molecular structure characterized by a tert-butyl group, a fluorine atom, and a ketone functional group. The chemical formula for this compound is with a molecular weight of approximately 217.24 g/mol. It is identified by the CAS number 211108-50-8. This compound is notable for its potential applications in medicinal chemistry and agrochemical synthesis due to its reactive functional groups and structural features that may influence biological activity.
The synthesis of tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate typically involves several key steps:
Technical details include the use of specific reagents and conditions, such as temperature control during reactions and careful monitoring of reaction times to optimize yields .
The molecular structure of tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate can be described as follows:
The compound features a piperidine ring with a ketone at one position, a fluorine atom at another, and a tert-butyl group attached, contributing to its unique chemical reactivity and potential biological activity .
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles .
The mechanism of action for tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate primarily involves its interaction with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that modifications in its structure can significantly influence its binding affinities and interaction profiles. The presence of the fluorine atom may enhance lipophilicity, affecting cellular uptake and distribution within biological systems.
Further research is necessary to elucidate these interactions comprehensively and determine their implications for therapeutic applications .
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity .
tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate has several scientific uses:
Its unique structural features make it a valuable compound in both research and practical applications within the pharmaceutical industry .
Regioselective fluorination of the piperidine scaffold remains pivotal for accessing tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate. Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) target the C3 position of the 4-oxopiperidine enol tautomer, leveraging the inherent nucleophilicity of the enolate system. Computational studies indicate that the Boc group electronically deactivates the C2/C6 positions, directing electrophilic fluorination to C3 with >85% regioselectivity under optimized conditions [6]. Alternative strategies employ metal-mediated C–H activation, where palladium catalysts (e.g., Pd(OAc)₂) coordinate with the ketone oxygen, facilitating directed fluorination at the adjacent methyl group. This method achieves 70–90% yields but requires stringent exclusion of moisture [10]. Challenges persist in byproduct minimization during late-stage fluorination, where over-fluorination or epimerization at C3 necessitates precise stoichiometric control [6].
Table 1: Fluorination Reagents and Regioselectivity
Reagent | Position | Yield (%) | Byproducts |
---|---|---|---|
NFSI | C3 | 85 | Difluorinated impurities |
Selectfluor® | C3 | 78 | De-Boc products |
Pd(OAc)₂/F⁺ reagent | C3 (methyl) | 90 | Ketone reduction byproducts |
Asymmetric synthesis of the title compound exploits chiral catalysts to install stereocenters at C3. Enantioselective hydrogenation of fluorinated enol acetates using Rh(I)-(R,R)-Et-DuPhos catalysts achieves 94% ee, as verified by chiral HPLC [3]. Alternatively, organocatalytic fluorination with cinchona alkaloid derivatives (e.g., hydroquinidine 1,4-phthalazinediyl diether) enables direct electrophilic fluorination of Boc-protected 3-methyl-4-oxopiperidine, affording the (S)-enantiomer with 89% ee [8]. The stereochemical outcome is highly solvent-dependent: nonpolar solvents (toluene) enhance ee by 15% compared to THF due to tighter transition-state organization [6]. Large-scale production favors chiral auxiliary approaches, as demonstrated by AstraZeneca’s use of (1S,2R)-norephedrine to generate the (3R,4R)-diastereomer of a related aminofluoropiperidine [3].
The Boc group in tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate serves dual roles: stereoelectronic control during fluorination and nitrogen protection for downstream functionalization. Acidolysis kinetics reveal that the C3 fluoro substituent accelerates deprotection: the electron-withdrawing fluorine reduces the adjacent nitrogen’s basicity, enabling cleavage with 1M HCl in dioxane (0°C, 1h) versus 4h for non-fluorinated analogs [5] [9]. However, the ketone moiety introduces vulnerabilities: strong acids (TFA) trigger transannular aldol condensation at >25°C. Optimal deprotection uses mild Lewis acids (ZnBr₂) in dichloromethane, preserving the 4-oxo group [2]. Boc stability under fluorination conditions is pH-dependent: NFSI-mediated reactions require buffering (pH 7–8) to prevent N-dealkylation [6].
Table 2: Boc Deprotection Conditions and Selectivity
Reagent | Time (h) | Yield (%) | Degradation Products |
---|---|---|---|
TFA (0°C) | 0.5 | 95 | <5% aldol byproducts |
4M HCl/dioxane | 1.0 | 92 | None detected |
ZnBr₂/DCM | 2.0 | 88 | None detected |
TFA (25°C) | 1.0 | 45 | 40% aldol condensation products |
The C4 ketone in tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate undergoes divergent transformations via enolate or metal-catalyzed pathways. Enolate alkylation with LDA/alkyl halides exhibits moderate C3 stereoinversion (5–20%) due to the α-fluoro group’s destabilization of the transition state [6]. In contrast, transition metal catalysis enables stereoretentive functionalization: Pd-catalyzed α-arylation using ArBr substrates with BrettPhos ligands achieves 75% yield without racemization [10]. Computational analyses (DFT calculations) confirm that fluorinated enolates adopt a distorted geometry that impedes stereocontrol, whereas Pd inserts via a linear coordination mode, preserving chirality [6]. For reductive amination, enolate chemistry underperforms (40% yield, 70% de), while Ru-phosphine complexes (e.g., RuCl₂(XylPhos)) provide 92% yield and >99% diastereoselectivity via asymmetric hydrogenation of in situ-generated imines [3].
Table 3: Ketone Functionalization Efficiency Comparison
Method | Reaction | Yield (%) | Stereoretention (%) |
---|---|---|---|
LDA/CH₃I | C4-Methylation | 65 | 80 |
Pd(OAc)₂/BrettPhos/PhBr | C4-Arylation | 75 | 99 |
NaBH₃CN/NH₄OAc | Reductive Amination | 40 | 70 |
RuCl₂(XylPhos)/H₂ (60 psi) | Reductive Amination | 92 | >99 |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6